Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide) is a potent and selective inhibitor of the Akt protein kinase. [] Akt, also known as Protein Kinase B, plays a crucial role in cell survival, growth, and proliferation, and its dysregulation is implicated in various diseases, including cancer. Hu7691 demonstrates a higher selectivity for the Akt1 isoform compared to the Akt2 isoform. [] This selectivity is significant because Akt2 inhibition has been linked to keratinocyte apoptosis, which can lead to cutaneous toxicity. [] As a result, Hu7691 exhibits a favorable safety profile concerning skin toxicity compared to less selective Akt inhibitors. []
While the provided abstracts do not detail a specific synthesis pathway for Hu7691, one abstract mentions that Hu7691 was developed at Zhejiang University as a new-generation selective Akt inhibitor. [] The synthesis likely involved a series of chemical reactions to assemble the core structure of Hu7691. Further investigation into scientific publications or patent literature from Zhejiang University may provide a more detailed synthesis procedure.
Hu7691 functions as a potent and selective inhibitor of Akt, specifically targeting the Akt1 isoform with greater potency than Akt2. [] Although the precise binding mechanism is not detailed in the abstracts, Hu7691 likely competes with ATP for binding to the kinase domain of Akt. By inhibiting Akt activity, Hu7691 disrupts the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival. [] This inhibition can lead to a decrease in tumor cell viability and potentially induce apoptosis in cancer cells.
Based on the provided abstracts, the primary application of Hu7691 appears to be in cancer research. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2